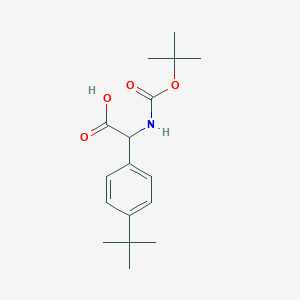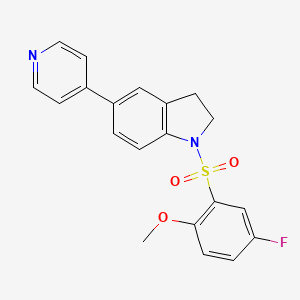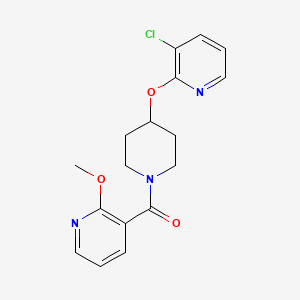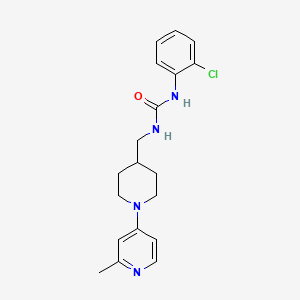
2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid, also known as Boc-phenylalanine, is a non-natural amino acid that is widely used in peptide synthesis. It is a derivative of phenylalanine, which is one of the twenty standard amino acids that are used to build proteins. Boc-phenylalanine is a white crystalline powder that is soluble in water and organic solvents. It has a molecular weight of 329.42 g/mol and a melting point of 106-108°C.
作用機序
The mechanism of action of 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides depends on the specific peptide sequence and the target molecule. In general, these peptides bind to target molecules through specific interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The binding of the peptide to the target molecule can lead to various biological effects, such as inhibition of enzyme activity, modulation of protein-protein interactions, and induction of cell death.
Biochemical and physiological effects:
2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides have been shown to have various biochemical and physiological effects, depending on the specific peptide sequence and the target molecule. For example, 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides have been shown to inhibit the activity of proteases, such as chymotrypsin and trypsin. They have also been shown to modulate the activity of ion channels, such as the NMDA receptor. In addition, 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides have been shown to induce cell death in cancer cells.
実験室実験の利点と制限
2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine has several advantages for use in lab experiments. It is a stable and readily available amino acid derivative that can be easily incorporated into peptides using SPPS. 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides have high affinity and specificity for target molecules, making them ideal for use in various applications. However, 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides can be expensive to synthesize and may require specialized equipment and expertise.
将来の方向性
There are several future directions for the use of 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine in scientific research. One area of interest is the development of 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides for use in drug discovery. These peptides have the potential to be used as therapeutics for various diseases, including cancer and infectious diseases. Another area of interest is the development of 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides for use in biosensing and bioimaging applications. These peptides can be used to detect specific molecules in biological samples and to visualize biological processes in living cells. Finally, the development of new synthesis methods for 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides is an area of ongoing research, with the goal of making these peptides more accessible and cost-effective for use in scientific research.
合成法
2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine can be synthesized by several methods, including solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis, and enzymatic synthesis. SPPS is the most commonly used method for synthesizing 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides. In SPPS, 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine is attached to a solid support, and the peptide chain is built step by step by adding amino acids in the desired sequence. After the peptide chain is complete, 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine is deprotected by treatment with trifluoroacetic acid (TFA) to yield the final peptide.
科学的研究の応用
2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine is widely used in scientific research for the synthesis of peptides with specific properties. Peptides containing 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine have been used in various applications, including drug discovery, bioimaging, and biosensing. For example, 2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acidanine-containing peptides have been used as ligands for targeting cancer cells, as well as for the development of antimicrobial peptides.
特性
IUPAC Name |
2-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)12-9-7-11(8-10-12)13(14(19)20)18-15(21)22-17(4,5)6/h7-10,13H,1-6H3,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLQLQNIDJOGBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-2-(4-tert-butyl-phenyl)acetic acid | |
CAS RN |
1336889-00-9 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(4-tert-butylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2382634.png)
![N-[3-(diethylamino)propyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide hydrochloride](/img/structure/B2382635.png)

![1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2382637.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate](/img/structure/B2382639.png)

![2-Ethoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2382642.png)
![Ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2382644.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2382650.png)

